molecular formula C12H15ClO2 B3022094 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane CAS No. 949-06-4

5-Chloro-1-(4-methoxyphenyl)-1-oxopentane

Cat. No. B3022094
CAS RN: 949-06-4
M. Wt: 226.7 g/mol
InChI Key: YYSTYNWZWNOXOQ-UHFFFAOYSA-N
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Patent
US07132547B2

Procedure details

Using anisole (15.0 g) and 5-chlorovaleryl chloride (18.0 ml) according to the same method as that of Reference Example 1, the title compound was obtained as colorless crystals (27.3 g) having a melting point of 67 to 68° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14](Cl)=[O:15]>>[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([C:4]1[CH:5]=[CH:6][C:1]([O:7][CH3:8])=[CH:2][CH:3]=1)=[O:15]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
ClCCCCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCCC(=O)C1=CC=C(C=C1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.